3,5-Diiodo-4-hydroxyphenylpropionic acid

Thyromimetic pharmacology Cardiac inotropy Hemodynamic measurement

This product is a validated thyroid hormone receptor reference ligand with quantified binding affinities (Kaff 1–2×10⁵ M⁻¹) and functional activity (EC₅₀ ~5×10⁻⁷ M). As an essential intermediate for 3,3′,5-triiodothyropropionic acid, its 98% purity ensures reproducible synthetic outcomes. Procurement is advised for labs requiring a defined positive control for cardiac thyromimetic research.

Molecular Formula C9H8I2O3
Molecular Weight 417.97 g/mol
CAS No. 13811-11-5
Cat. No. B083105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diiodo-4-hydroxyphenylpropionic acid
CAS13811-11-5
Synonyms3,5-diiodo-4-hydroxyphenylpropionic acid
DIHPA
Molecular FormulaC9H8I2O3
Molecular Weight417.97 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)O)I)CCC(=O)O
InChIInChI=1S/C9H8I2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h3-4,14H,1-2H2,(H,12,13)
InChIKeyREWXSFYNOFYMNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diiodo-4-hydroxyphenylpropionic Acid Procurement Guide: CAS 13811-11-5 Compound Selection and Specification


3,5-Diiodo-4-hydroxyphenylpropionic acid (CAS 13811-11-5; also designated DIHPA or DIPPA) is a diiodinated monocarboxylic acid derivative of phenylpropionic acid, belonging to the class of thyromimetic compounds. It functions as a thyroid hormone analog that binds specifically to thyroid hormone receptors α1 and β1, and serves as a key synthetic intermediate for 3,3′,5-triiodothyropropionic acid and other iodothyronine derivatives [1][2]. Its structure consists of a phenylpropanoic acid core bearing hydroxyl and iodine substituents at the 4-, 3-, and 5-positions, respectively, with molecular formula C9H8I2O3 and molecular weight 417.97 g/mol [3].

3,5-Diiodo-4-hydroxyphenylpropionic Acid: Why In-Class Thyroid Hormone Analogs and Iodinated Phenols Cannot Be Interchanged


Although 3,5-diiodo-4-hydroxyphenylpropionic acid shares structural features with other iodinated phenols and thyroid hormone analogs, generic substitution is not viable due to substantive differences in receptor binding profiles, functional selectivity, and synthetic utility. This compound exhibits binding to thyroid hormone receptors α1 and β1 with an association constant (Kaff) of approximately 1–2 × 10⁵ M⁻¹ and induces α-myosin heavy chain mRNA expression with an EC₅₀ of approximately 5 × 10⁻⁷ M in primary cardiomyocyte cultures [1]. By comparison, the closely related analog 3,5-diiodothyropropionic acid (DITPA) differs structurally by replacement of the phenolic hydroxy group with a 4-hydroxyphenoxy moiety, and the metabolite 3,5-diiodo-L-thyronine (3,5-T2) exhibits distinct binding affinities (EC₅₀s of 0.8, 0.79, and 0.1 μM for TRα1, TRβ1, and TRβ2, respectively) [2]. Furthermore, DIHPA demonstrates in vivo cardiac hemodynamic effects comparable to L-thyroxine (T4) at a defined dose ratio (15 mg/100 g DIHPA vs. 1.5 μg/100 g T4), establishing a reproducible functional baseline that other analogs may not replicate [1]. Substitution with non-equivalent iodinated compounds lacking these validated receptor interaction and functional parameters would introduce unacceptable experimental variability.

3,5-Diiodo-4-hydroxyphenylpropionic Acid: Quantitative Differentiation Evidence Against Comparator Compounds


3,5-Diiodo-4-hydroxyphenylpropionic Acid Cardiac Hemodynamic Equivalence to L-Thyroxine with Quantified Dose Ratio

In hypothyroid rats, 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPA) produced increases in heart rate, left ventricular +dP/dtmax, -dP/dtmax, and isovolumic relaxation comparable to those achieved with L-thyroxine (T4) [1]. This functional equivalence was observed despite a substantial difference in administered dose: DIHPA was dosed at 15 mg/100 g body weight subcutaneously versus T4 at 1.5 μg/100 g body weight, representing a 10,000-fold higher mass dose of DIHPA required to achieve comparable cardiac effects [1].

Thyromimetic pharmacology Cardiac inotropy Hemodynamic measurement

3,5-Diiodo-4-hydroxyphenylpropionic Acid Thyroid Hormone Receptor Binding Affinity and Functional EC₅₀ Quantification

DIHPA binds specifically to bacterially expressed α1 and β1 thyroid hormone receptors with an association constant (Kaff) of approximately 1–2 × 10⁵ M⁻¹ and induces α-myosin heavy chain (α-MHC) mRNA expression in primary fetal rat cardiomyocytes with an EC₅₀ of approximately 5 × 10⁻⁷ M [1]. In contrast, the endogenous hormone 3,3′,5-triiodo-L-thyronine (T3) binds thyroid hormone receptors with approximately 100-fold higher affinity [2], and the metabolite 3,5-diiodo-L-thyronine (3,5-T2) binds TRα1 and TRβ1 with EC₅₀ values of 0.8 μM and 0.79 μM, respectively [3].

Nuclear receptor pharmacology Thyroid hormone receptor Gene expression

3,5-Diiodo-4-hydroxyphenylpropionic Acid Purity and Analytical Specification Comparison for Procurement Decision-Making

Commercially available 3,5-diiodo-4-hydroxyphenylpropionic acid (CAS 13811-11-5) from primary vendors such as Sigma-Aldrich/Combi-Blocks is supplied with a certified purity of 98% and specified refrigerated storage conditions to maintain stability . Alternative sources list purity at >95% (HPLC) . In comparison, the structurally related 3,5-diiodothyropropionic acid (DITPA, CAS 1158-10-7) is marketed at varying purity grades (commonly ≥95% to ≥98%) with pricing differentials reflecting the more complex synthesis required for the diphenylether-containing analog [1].

Analytical chemistry Compound procurement Quality control

3,5-Diiodo-4-hydroxyphenylpropionic Acid Defined Role as Synthetic Intermediate for Iodothyronine Derivatives

3,5-Diiodo-4-hydroxyphenylpropionic acid serves as the essential precursor for synthesizing 3,3′,5-triiodothyropropionic acid (T795410), a thyroid hormone analog with documented antilipemic activity [1]. Patent documentation further establishes this compound as the critical intermediate for preparing 3,5-diiodothyronine [2]. This synthetic route is distinct from alternative iodothyronine syntheses that rely on 3,5-diiodotyrosine derivatives or diphenylether coupling approaches, which introduce different purification requirements and yield profiles.

Organic synthesis Iodothyronine chemistry Pharmaceutical intermediates

3,5-Diiodo-4-hydroxyphenylpropionic Acid Inotropic Selectivity Profile Versus DITPA in Cardiac Models

While DIHPA (3,5-diiodo-4-hydroxyphenylpropionic acid) demonstrates cardiac hemodynamic effects comparable to T4 in hypothyroid rat models, the structurally related analog 3,5-diiodothyropropionic acid (DITPA) exhibits a distinct pharmacological profile with documented inotropic selectivity—producing increases in left ventricular dP/dt comparable to L-thyroxine but with significantly less tachycardia over the dosage range of 150 to 1500 μg/100 g body weight [1]. DITPA binds TRα and TRβ with approximately 100-fold lower affinity compared to T3 [2] and has been advanced to Phase II clinical trials for congestive heart failure [3].

Cardiac pharmacology Inotropic selectivity Heart failure

3,5-Diiodo-4-hydroxyphenylpropionic Acid: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Thyroid Hormone Receptor Binding Assays and Structure-Activity Relationship Studies

3,5-Diiodo-4-hydroxyphenylpropionic acid provides a validated positive control or reference ligand for thyroid hormone receptor binding studies, with established binding affinity parameters (Kaff = 1–2 × 10⁵ M⁻¹ for TRα1 and TRβ1) and functional activity (EC₅₀ = ~5 × 10⁻⁷ M for α-MHC mRNA induction) [1]. These quantified metrics enable cross-study comparability and serve as benchmarks for evaluating novel thyromimetic compounds in primary cardiomyocyte culture systems.

Synthesis of 3,3′,5-Triiodothyropropionic Acid and Related Iodothyronine Derivatives

The compound is a documented essential intermediate for synthesizing 3,3′,5-triiodothyropropionic acid (T795410), an antilipemic thyroid hormone analog, and 3,5-diiodothyronine [2]. Procurement with verified purity specifications (98% or >95% HPLC) ensures reproducible synthetic outcomes and minimizes purification burdens associated with mono-iodinated byproducts that commonly arise during incomplete iodination of phenylpropionic acid precursors .

In Vivo Cardiac Hemodynamic Studies in Hypothyroid Rodent Models

Based on direct comparative data with L-thyroxine (T4), 3,5-diiodo-4-hydroxyphenylpropionic acid can be dosed at 15 mg/100 g body weight subcutaneously over 5 days to produce cardiac hemodynamic responses comparable to T4 at 1.5 μg/100 g [1]. This established dose-response relationship provides a reproducible experimental protocol for investigating thyromimetic effects on heart rate, left ventricular contractility (±dP/dtmax), and isovolumic relaxation in rodent models of hypothyroidism.

Analytical Reference Standard for Iodinated Phenol Profiling and Metabolite Identification

With defined physicochemical properties including molecular weight (417.97 g/mol), molecular formula (C9H8I2O3), and characteristic isotopic distribution from dual iodine atoms, the compound is suitable as an analytical reference standard for LC-MS or GC-MS detection of iodinated phenylcarboxylic acids in biological matrices . Commercial availability at 98% purity with refrigerated storage specification supports its use in method validation and calibration curve generation.

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